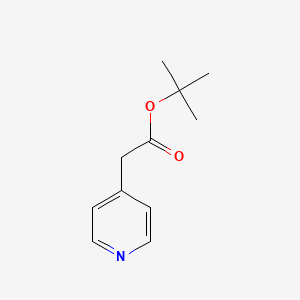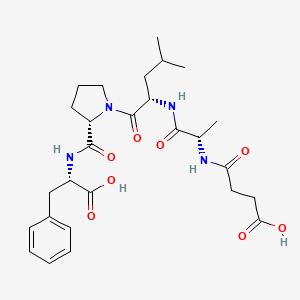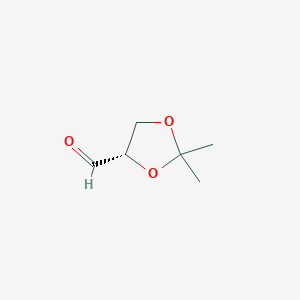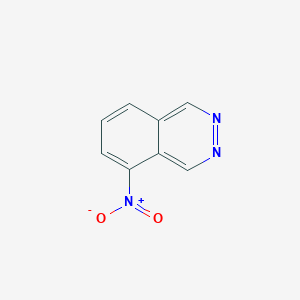
tert-Butyl 2-(pyridin-4-yl)acetate
Overview
Description
Tert-Butyl 2-(pyridin-4-yl)acetate is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis and Polymerization
The application of tert-Butyl 2-(pyridin-4-yl)acetate in catalysis is highlighted in the synthesis and polymerization of related compounds. For instance, Mennenga et al. (2015) described the synthesis and co-polymerization of a compound structurally related to this compound, which yielded catalytically active poly(methacryloyl-4-(dialkylamino)pyridine) derivatives. These compounds were used for kinetic studies in the acylation of tert-butanol, demonstrating significant catalytic activity (Mennenga, Dorn, Menzel, & Ritter, 2015).
Water Oxidation and Ru Complexes
In the field of water oxidation, Zong and Thummel (2005) synthesized a series of dinuclear complexes using this compound derivatives. These complexes were found to be effective in oxygen evolution, demonstrating the potential of this compound in catalyzing important chemical reactions (Zong & Thummel, 2005).
Sensor Application and Nanofibers
Li et al. (2019) explored the application of this compound in the assembly of a polymeric-based ternary europium (III) complex system for sensor applications. Their work involved creating a nanometer scale membrane that exhibited intense red light under ultra-violet excitation, indicating its potential use in optical sensing structures (Li et al., 2019).
Synthesis and Structural Analysis
Garza-Ortiz et al. (2013) conducted a study involving the synthesis and structural analysis of compounds related to this compound, providing insights into the synthesis routes and molecular structures of these compounds (Garza-Ortiz et al., 2013).
Future Directions
The future directions for “tert-Butyl 2-(pyridin-4-yl)acetate” could involve further development into a new generation of drug treatments aimed at addressing the emerging drug resistance in Candida sp . Additionally, it could be used in the development of new and potentially ‘greener’ catalytic processes .
Mechanism of Action
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes at the molecular and cellular levels .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Tert-Butyl 2-(pyridin-4-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the formation of ergosterol in yeast cells by targeting Sterol 14-alpha demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis . This interaction highlights its potential as an antifungal agent.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In yeast cells, it inhibits ergosterol formation, which is essential for maintaining cell membrane integrity . This disruption can lead to cell death, making it a potential candidate for antifungal therapies.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It inhibits Sterol 14-alpha demethylase (CYP51) by binding to its active site, preventing the enzyme from catalyzing the demethylation of lanosterol to ergosterol . This inhibition disrupts the ergosterol biosynthesis pathway, leading to impaired cell membrane function and cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as being kept in a dark place and sealed in a dry environment
Metabolic Pathways
This compound is involved in metabolic pathways related to ergosterol biosynthesis. It interacts with enzymes such as Sterol 14-alpha demethylase (CYP51), inhibiting its activity and disrupting the conversion of lanosterol to ergosterol . This disruption affects the overall metabolic flux and metabolite levels within the cell.
Properties
IUPAC Name |
tert-butyl 2-pyridin-4-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)8-9-4-6-12-7-5-9/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMCVWPUMALJPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459771 | |
| Record name | tert-Butyl 2-(pyridin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79757-20-3 | |
| Record name | tert-Butyl 2-(pyridin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane](/img/structure/B1310602.png)



![2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate](/img/structure/B1310611.png)
![Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1310612.png)


![Spiro[chroman-2,1'-cyclohexan]-4-one](/img/structure/B1310622.png)

![Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate](/img/structure/B1310627.png)

